molecular formula C6H9NO4 B039575 (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid CAS No. 117857-95-1

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

Cat. No. B039575
M. Wt: 159.14 g/mol
InChI Key: GZOVEPYOCJWRFC-UZBSEBFBSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane-containing amino acids often involves innovative strategies to introduce the cyclopropane ring into the amino acid framework. For instance, methods such as iodocarbocyclization, azidation, saponification, and reduction have been utilized to synthesize related compounds (Mangelinckx et al., 2019). Additionally, Wittig olefination has proven to be a powerful tool for synthesizing cyclopropyl amino acids in high yields and enantiomerically pure forms (Cativiela et al., 1996).

Molecular Structure Analysis

The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered cyclopropane ring, which significantly influences the physical and chemical properties of these compounds. X-ray crystallography studies have provided insights into the conformation and structural aspects of these molecules (Cetina et al., 2004).

Chemical Reactions and Properties

Cyclopropane amino acids undergo various chemical reactions, reflecting their unique reactivity due to the strained cyclopropane ring. For example, they can participate in cyclopropanation processes to form more complex structures (Szakonyi & Fülöp, 2002). Their reactivity is also influenced by the presence of amino and carboxylic functional groups, enabling a wide range of chemical transformations.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Deuterium-Labeled Derivatives : The synthesis of deuterium-labeled analogs of 1-aminocyclopropane-1-carboxylic acid, including various stereoisomers, is significant for studying ethylene biosynthesis in plants and for NMR studies of its derivatives (Ramalingam, Kalvin, & Woodard, 1984).
  • Development of Conformationally Restricted Analogs : This research focuses on creating chiral cyclopropanes as conformationally restricted analogs of biologically active compounds, like histamine, to investigate their bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
  • Isolation and Total Synthesis of Natural Compounds : This study encompasses the isolation, characterization, and synthesis of naturally occurring 1-aminocyclopropane-1-carboxylic acid moieties, highlighting their diverse biological activities like antifungal and antimicrobial properties (Coleman & Hudson, 2016).

Biochemical Applications and Analysis

  • Biochemical Identification : Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wheat leaves, is crucial for understanding ethylene precursor pathways in higher plants (Hoffman, Yang, & McKeon, 1982).
  • Synthesis of Pharmacological Agents : Synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid demonstrates its potential application in pharmacology, particularly as mGluR2 antagonists (Sakagami et al., 2008).

Enzymatic and Biological Activity Studies

  • Enzymatic Inhibition Studies : The research on cyclopropane-1,1-dicarboxylic acid and its analogs highlights their role as inhibitors of 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme involved in ethylene production in plants (Dourtoglou & Koussissi, 2000).

Chemical and Conformational Analysis

  • Structural Analysis of Derivatives : Studies on the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, including X-ray crystal structure analysis, contribute to the understanding of the conformation and structural properties of these compounds (Cetina et al., 2004).

Future Directions

Future research could focus on developing more eco-friendly and efficient methods for the synthesis of such compounds . In addition, the versatile role of carboxylic acids in Pd-catalysed proximal and distal C–H activation reactions could be further explored . The mechanism and engineering of the enzymes required for forming the unique cyclopropane structure motif could also be a focus of future research .

properties

IUPAC Name

(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOVEPYOCJWRFC-UZBSEBFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415498
Record name L-CCG-IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

CAS RN

117857-96-2, 117857-95-1
Record name (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-CCG-IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 3
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 4
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 5
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

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